![molecular formula C25H25NO2 B14247201 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate CAS No. 185031-90-7](/img/structure/B14247201.png)
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-enoate group attached to a phenyl ring, which is further substituted with a bis(4-methylphenyl)amino group. The presence of these functional groups imparts specific chemical reactivity and potential utility in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde. This can be achieved by reacting 4-methylbenzenamine with 4-methylbenzaldehyde under acidic conditions.
Condensation Reaction: The amino intermediate is then subjected to a condensation reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This results in the formation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound acts as a donor-acceptor molecule, facilitating charge transfer processes. In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical reactivity and potential applications. Its combination of aromatic and aliphatic functional groups makes it versatile for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
185031-90-7 |
|---|---|
Molekularformel |
C25H25NO2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl prop-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-4-25(27)28-18-17-21-9-15-24(16-10-21)26(22-11-5-19(2)6-12-22)23-13-7-20(3)8-14-23/h4-16H,1,17-18H2,2-3H3 |
InChI-Schlüssel |
MERLDFPVFBKKIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


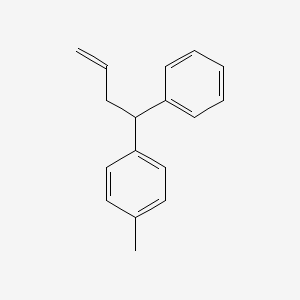
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
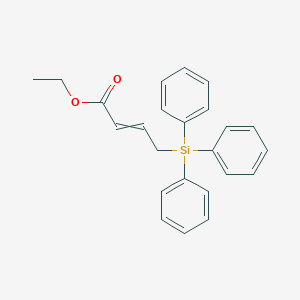
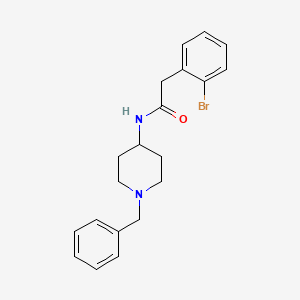
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
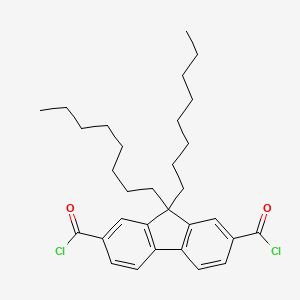
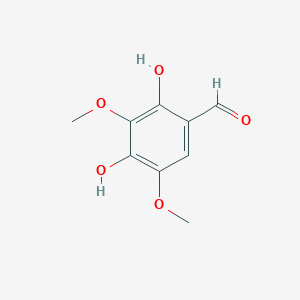
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)


![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

